1-Benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Description

Molecular Architecture and Crystallographic Analysis

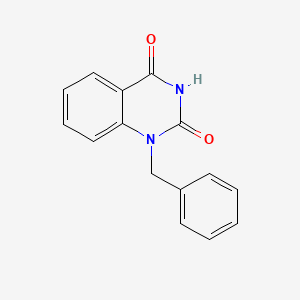

1-Benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (C₁₅H₁₂N₂O₂) is a heterocyclic compound featuring a quinazoline core with two oxo groups at positions 2 and 4, and a benzyl substituent at position 1. Its molecular architecture combines aromatic and aliphatic components, with a planar quinazoline ring system and a flexible benzyl side chain.

Crystallographic studies reveal critical structural insights:

- Crystal Packing : The compound crystallizes in the monoclinic space group P2₁/n, with two crystallographically independent molecules in the asymmetric unit. These molecules exhibit subtle conformational differences in the orientation of their benzyl groups relative to the quinazoline core.

- Hydrogen Bonding : Intermolecular interactions include weak C–H···O and C–H···π bonds, forming layered structures parallel to the (011) plane. Intramolecular O–H···N hydrogen bonds create S(6) ring motifs, contributing to molecular stability.

- π–π Stacking : Aromatic interactions between benzene rings occur with centroid–centroid distances ranging from 3.693 Å to 3.931 Å, further stabilizing the crystal lattice.

Table 1: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/n | |

| Cell Dimensions (Å) | a = 14.3173, b = 13.0633, c = 14.5450 | |

| Hydrogen Bond Type | O–H···N (intramolecular) | |

| π–π Stacking Distance | 3.693–3.931 Å |

Conformational Dynamics in Solid-State Structures

The conformation of 1-benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is influenced by steric and electronic factors:

- Dihedral Angles : The benzyl group adopts distinct orientations relative to the quinazoline plane:

- Torsional Flexibility : The benzyl group’s torsion angles (e.g., C1–N1–C8–C7) vary between independent molecules, reflecting conformational adaptability.

Table 2: Conformational Parameters in Related Derivatives

Comparative Analysis with Related Tetrahydroquinazoline Derivatives

The structural features of 1-benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione contrast with other derivatives in key aspects:

Substituent Effects :

- 1,3-Dibenzylquinazoline-2,4-dione : Contains two benzyl groups, leading to increased steric bulk and altered dihedral angles (e.g., 75.63° and 63.52°).

- 3-Benzyl-1-[(2-chloro-4-fluorophenyl)methyl]-tetrahydroquinazoline-2,4-dione : Incorporates chlorofluorophenyl groups, enhancing electronic effects and modifying hydrogen-bonding patterns.

Crystal Packing Differences :

Table 3: Structural Comparison of Tetrahydroquinazoline Derivatives

Properties

IUPAC Name |

1-benzylquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-14-12-8-4-5-9-13(12)17(15(19)16-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQMJAZUHSAOPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the mixture to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-Benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroquinazoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where common reagents include alkyl halides and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinazoline derivatives, while reduction yields tetrahydroquinazoline derivatives .

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that derivatives of 1-benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione exhibit significant antibacterial properties. For instance:

- A study demonstrated that synthesized quinazoline derivatives showed promising in vitro antibacterial activity against various strains such as Staphylococcus aureus and Bacillus cereus .

- The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.

Anticancer Potential

The compound has been evaluated for its anticancer properties across several studies:

- Research indicates that quinazoline derivatives can inhibit the growth of various cancer cell lines, including those associated with leukemia and solid tumors .

- A specific study highlighted the synthesis of new quinazoline derivatives that displayed potent activity against human chronic myelogenous leukemia cell lines (K-562) .

- The inhibition mechanism is often linked to the modulation of key signaling pathways involved in cell proliferation and apoptosis.

Neuroprotective Effects

The neuroprotective potential of 1-benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione has also been explored:

- Some derivatives have shown promise as inhibitors of monoamine oxidase (MAO), which is relevant for treating neurodegenerative diseases .

- The ability to cross the blood-brain barrier and interact with neurotransmitter systems makes these compounds attractive candidates for further development in neuropharmacology.

Synthesis and Characterization

The synthesis of 1-benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves:

- Starting Materials : The synthesis often starts from readily available quinazoline derivatives.

- Reagents : Common reagents include sodium hydroxide and benzyl chloride.

- Methods : The reaction conditions usually involve heating under controlled temperatures to facilitate the formation of the desired product .

Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and single-crystal X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antibacterial Evaluation

A comprehensive study assessed a series of synthesized quinazoline derivatives for their antibacterial efficacy against multiple bacterial strains. The results indicated that certain compounds exhibited zones of inhibition comparable to standard antibiotics .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Compound A | 15 | Staphylococcus aureus |

| Compound B | 12 | Bacillus cereus |

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of 1-benzyl derivatives against various cancer cell lines. The study found significant cytotoxicity in K-562 cells with an IC₅₀ value indicating potent activity .

| Cell Line | IC₅₀ (µM) | Compound Tested |

|---|---|---|

| K-562 | 5.0 | 1-Benzyl Derivative A |

| HeLa | 7.5 | 1-Benzyl Derivative B |

Mechanism of Action

The mechanism of action of 1-Benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Hydroxy-1H-quinazoline-2,4-dione Derivatives

Structural Differences :

- Core : Same quinazoline-dione system but with a hydroxy group at position 3.

- Substituents: No benzyl group; hydroxy substitution enhances polarity.

Functional Implications :

- The 3-hydroxy derivatives exhibit antagonist activity at ionotropic glutamate receptors, as demonstrated in molecular docking and pharmacological studies .

- The hydroxy group facilitates hydrogen bonding with receptor residues, improving binding affinity.

1-Ethylquinazoline-2,4(1H,3H)-dione

Structural Differences :

- Core : Identical quinazoline-dione system.

- Substituents : Ethyl group at position 1 instead of benzyl.

Functional Implications :

- No specific activity data is provided in the evidence, but structural similarities suggest possible overlap in biological targets .

1-Benzyl-1,2,3,4-tetrahydro-β-carboline

Structural Differences :

- Core : β-Carboline (tricyclic indole-pyridine ring) vs. quinazoline.

- Substituents : Benzyl group at position 1.

Functional Implications :

- This compound acts as an NMDA receptor channel blocker, highlighting the role of the benzyl group in receptor interaction .

- The β-carboline core’s planar structure may enable π-π stacking with receptor residues, whereas the quinazoline core’s rigidity could favor distinct binding modes.

Key Reference: Espinoza-Moraga et al. .

1-Oxazolidine-2,4-dione Derivatives

Structural Differences :

- Core : Five-membered oxazolidine ring with dione groups vs. bicyclic quinazoline.

- Substituents : Variable (e.g., acetyl, benzoyl).

Functional Implications :

- The oxazolidine ring’s higher strain and smaller size may reduce metabolic stability compared to quinazoline derivatives.

1-Phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

Structural Differences :

- Core : Benzodiazepine-dione (seven-membered ring with two nitrogens) vs. quinazoline.

- Substituents : Phenyl group at position 1.

Biological Activity

1-Benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its potential applications in medicine.

Chemical Structure and Properties

The molecular formula of 1-Benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is C15H12N2O2. It features a quinazoline core structure that is known for its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that 1-Benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione exhibits several biological activities:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in reducing oxidative stress in cells.

- Antimicrobial Properties : Studies have demonstrated its effectiveness against certain bacterial strains.

- Neuroprotective Effects : It has been investigated for its role in neuroprotection, particularly in models of neurodegenerative diseases.

The biological activity of 1-Benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is primarily attributed to its ability to modulate enzyme activity and interact with neurotransmitter systems. For instance:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in the metabolism of neurotransmitters, thereby influencing dopaminergic and serotonergic pathways.

- Receptor Interaction : It can potentially bind to various receptors in the central nervous system (CNS), affecting neurotransmission and neuroprotection.

Antioxidant Activity

A study published in MDPI highlighted the antioxidant properties of related quinazoline derivatives. The research indicated that these compounds could significantly scavenge free radicals and reduce lipid peroxidation levels in vitro .

Antimicrobial Properties

In a recent investigation into the antimicrobial efficacy of various quinazoline derivatives, 1-Benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione was tested against gram-positive and gram-negative bacteria. Results showed a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Neuroprotective Effects

A pivotal study explored the neuroprotective effects of 1-Benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione in a rat model of Parkinson's disease. The compound was administered alongside L-DOPA treatment. Results indicated that it not only enhanced dopamine release but also reduced caspase-3 activity in the hippocampus—an indicator of apoptosis . This suggests a dual role in enhancing dopaminergic signaling while protecting against neurodegeneration.

Comparative Analysis with Related Compounds

To understand the unique properties of 1-Benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione better, it is useful to compare it with similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 1-Dibenzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione | Structure | Antioxidant and anti-inflammatory |

| 1-Benzyl-isoquinoline | Structure | Neurotoxic effects; alters dopamine metabolism |

| 3-(4-(2-(azepan-1-yl)-2-oxoethyl)phenyl)-1-benzylquinazoline-2,4-dione | Structure | Antiviral properties |

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted benzaldehydes with urea derivatives or hydantoin precursors. Key steps include:

- Reagent selection : Use of glacial acetic acid as a catalyst and ethanol as a solvent for refluxing (4–6 hours) to facilitate imine formation .

- Purification : Post-reaction solvent evaporation under reduced pressure, followed by filtration and recrystallization from ethanol or ethyl acetate .

- Example protocol : Reacting 4-amino-triazole derivatives with benzaldehyde under acidic conditions yields tetrahydroquinazoline-dione scaffolds .

Q. How is the compound characterized post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 2.16 ppm for CH₃ groups, δ 5.28 ppm for benzyl protons) confirm connectivity .

- Mass Spectrometry (MS) : High-resolution MS determines molecular weight (e.g., [M+H]⁺ at m/z 285.382 for related analogs) .

- Melting Point (mp) : Reported mp ranges (e.g., 63–87°C) verify purity .

- Chromatography : TLC (Rf values) and HPLC monitor reaction progress and purity .

Q. What in vitro assays are used to evaluate its bioactivity?

Methodological Answer:

- Receptor binding assays : Competitive radioligand displacement studies (e.g., NMDA receptor antagonism using [³H]MK-801) .

- Cell-based assays : Measurement of calcium influx in neuronal cells to assess ion channel modulation .

- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition assays using Ellman’s method .

Q. What are the key pharmacological targets of this compound?

Methodological Answer:

- NMDA receptors : Acts as a channel blocker, reducing glutamate-induced excitotoxicity .

- Muscarinic/nicotinic ACh receptors : Modulates cholinergic signaling in neurodegenerative models .

- Ionotropic glutamate receptors : Antagonizes α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

-

Solvent screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .

-

Catalyst optimization : Replace glacial acetic acid with p-toluenesulfonic acid for faster cyclization .

-

Temperature control : Lower reflux temperatures (70–80°C) reduce side reactions like oxidation .

-

Yield data :

Condition Yield (%) Purity (%) Ethanol, 80°C, 4h 65 95 DMF, 100°C, 2h 78 92

Q. What computational strategies are effective for studying its receptor interactions?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses at NMDA NR2B subunits .

- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (AMBER/CHARMM force fields) .

- Comparative analysis : Cross-validate docking scores (e.g., ∆G = -9.2 kcal/mol) with experimental IC₅₀ values .

Q. How can crystallography resolve structural ambiguities in this compound?

Methodological Answer:

Q. How to address discrepancies in reported bioactivity data?

Methodological Answer:

- Meta-analysis : Compare IC₅₀ values across studies (e.g., NMDA inhibition ranges: 0.8–3.2 µM) .

- Assay standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C) .

- Orthogonal validation : Confirm receptor binding with electrophysiology (patch-clamp) alongside radioligand assays .

Q. What strategies improve blood-brain barrier (BBB) penetration in in vivo studies?

Methodological Answer:

- Lipophilicity optimization : Adjust logP values to 2–3 via substituent modifications (e.g., trifluoromethyl groups) .

- Prodrug design : Incorporate ester moieties for enhanced passive diffusion .

- In silico prediction : Use BBB-specific algorithms (e.g., BOILED-Egg model) to prioritize analogs .

Q. How to resolve complex NMR spectra with overlapping signals?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.